Methyl (3,5-dichlorophenyl)carbamate
Description
Context within Carbamate (B1207046) Chemistry and Related Compounds
Carbamates are a significant class of organic compounds characterized by the carbamate functional group, which consists of a carbonyl group bonded to both an oxygen and a nitrogen atom. The broader family of carbamates has diverse applications, ranging from pharmaceuticals to polymers and, most notably, pesticides. The first large-scale use of carbamates in agriculture as pesticides, fungicides, and insecticides commenced in the 1950s. nih.gov
Methyl (3,5-dichlorophenyl)carbamate fits within the sub-class of N-phenylcarbamates, which have been a subject of extensive research in agrochemical development. The presence of the dichlorinated phenyl ring is a key structural feature that significantly influences its biological activity. Related compounds include other chlorinated phenylcarbamates and dicarboximide fungicides, which also feature a 3,5-dichlorophenyl group and are known for their fungicidal properties against specific plant pathogens.
A significant area of research involving this compound is in the field of chiral chromatography. It serves as a precursor for the synthesis of chiral stationary phases (CSPs), particularly cellulose (B213188) tris(3,5-dichlorophenyl)carbamate). nih.govnih.gov These polysaccharide-based CSPs are widely used in high-performance liquid chromatography (HPLC) for the separation of enantiomers, which is a critical process in the pharmaceutical industry. mdpi.com
Historical Perspectives on this compound Research
While the broader development of carbamate pesticides dates back to the mid-20th century, significant research specifically highlighting this compound's unique fungicidal properties emerged in the 1980s. A pivotal study in 1984 by Kato, Suzuki, Takahashi, and Kamoshita brought the compound to the forefront of fungicide research. ndl.go.jp Their work detailed the phenomenon of negatively correlated cross-resistance between benzimidazole (B57391) fungicides and this compound. ndl.go.jp
This research demonstrated that fungal strains, particularly of Botrytis cinerea (the causative agent of gray mold), that had developed resistance to benzimidazole fungicides showed a marked increase in sensitivity to this compound. ndl.go.jp This finding was significant as it presented a potential strategy for managing fungicide resistance in agricultural settings. The study explored the mode of action, revealing that this compound disrupts the assembly of β-tubulin in mitosis, but at a different site than benzimidazoles, thus explaining the negative cross-resistance. jst.go.jp
This initial research spurred further investigations into N-phenylcarbamates as a class of fungicides to combat resistance. apsnet.org The unique activity of this compound against benzimidazole-resistant strains made it a valuable tool in understanding the mechanisms of fungicide resistance and in the development of new agrochemical strategies.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₇Cl₂NO₂ |
| Molecular Weight | 220.05 g/mol |
| CAS Number | 25217-43-0 |
| Melting Point | 120-122 °C |
| Boiling Point | 248.5 °C at 760 mmHg |
| Density | 1.44 g/cm³ |
| Flash Point | 104.1 °C |
| Vapor Pressure | 0.0241 mmHg at 25°C |
| Refractive Index | 1.597 |
Data sourced from ChemicalBook. researchgate.net
Detailed Research Findings
Research on this compound has primarily focused on its fungicidal activity, particularly its effectiveness against benzimidazole-resistant strains of phytopathogenic fungi.
A key finding from the 1984 study by Kato et al. was the significant difference in sensitivity to this compound (referred to as MDPC in the study) between wild-type and benzimidazole-resistant isolates of several fungal species. The table below summarizes the minimum inhibitory concentrations (MIC) for mycelial growth.
| Fungal Species | Isolate Type | MIC of MDPC (μg/mL) |
| Botrytis cinerea | Wild-type | 100 |
| Benzimidazole-resistant | 3.13 | |
| Cercospora beticola | Wild-type | >100 |
| Benzimidazole-resistant | 1.25 | |
| Fusarium nivale | Wild-type | 25 |
| Benzimidazole-resistant | 3.13 | |
| Mycosphaerella melonis | Wild-type | >100 |
| Benzimidazole-resistant | 25 |
Data from Kato, T., et al., Journal of Pesticide Science, 1984.
The study also demonstrated the practical application of these findings in pot tests, where this compound effectively controlled diseases caused by the resistant isolates but was not effective against the wild-type strains. Furthermore, the compound exhibited systemic activity in plants, as well as both preventive and curative properties in controlling gray mold on cucumber.
The mode of action was further elucidated to be the inhibition of mitosis through interaction with the β-tubulin subunit, though at a different site than benzimidazoles, which is the basis for the negatively correlated cross-resistance. jst.go.jpapsnet.org This specific biological activity has made this compound a subject of interest in the ongoing challenge of managing fungicide resistance in agriculture.
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(3,5-dichlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-7-3-5(9)2-6(10)4-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSRGACXHCLBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179876 | |
| Record name | Carbamic acid, (3,5-dichlorophenyl)-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25217-43-0 | |
| Record name | Carbamic acid, (3,5-dichlorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25217-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbanilic acid, 3,5-dichloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025217430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, (3,5-dichlorophenyl)-, methyl ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Methyl 3,5 Dichlorophenyl Carbamate
Established Synthetic Routes for Methyl (3,5-dichlorophenyl)carbamate
The primary and most well-documented method for the synthesis of this compound involves the reaction of a dichlorinated aniline (B41778) derivative with a methylating agent.
Synthesis from Methyl Chloroformate and 3,5-Dichloroaniline (B42879)
The synthesis of this compound is readily achieved through the reaction of 3,5-dichloroaniline with methyl chloroformate. This reaction is a standard procedure for the formation of N-aryl carbamates. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Pyridine (B92270) is a commonly used base and can also serve as the solvent for this reaction.
The general reaction scheme is as follows:
C₆H₃Cl₂NH₂ + ClCOOCH₃ → C₆H₃Cl₂NHCOOCH₃ + HCl
Detailed research has outlined specific conditions for this synthesis, which are summarized in the table below.
| Parameter | Value |
| Reactants | 3,5-Dichloroaniline, Methyl Chloroformate |
| Solvent | Pyridine |
| Base | Pyridine |
| Reaction Temperature | Typically ambient temperature, may be gently heated |
| Reaction Time | Several hours |
| Product Isolation | Precipitation followed by filtration and washing |
This method provides a direct and efficient route to this compound, which serves as a crucial building block for more complex chemical structures.
Synthesis of Functionalized Derivatives Bearing the 3,5-Dichlorophenylcarbamate Moiety
The 3,5-dichlorophenylcarbamate functional group is instrumental in the synthesis of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The derivatization of polysaccharides with this moiety imparts stereoselectivity, enabling the separation of enantiomers.
Polysaccharide-Based Chiral Selector Synthesis
The hydroxyl groups of polysaccharides such as cellulose (B213188) and amylose (B160209) can be readily derivatized to form carbamates. The reaction with an appropriate isocyanate, in this case, 3,5-dichlorophenyl isocyanate, yields the corresponding polysaccharide tris(3,5-dichlorophenylcarbamate).
Cellulose Tris(3,5-dichlorophenylcarbamate) is a widely used chiral selector in commercial CSPs. Its synthesis involves the reaction of microcrystalline cellulose with an excess of 3,5-dichlorophenyl isocyanate in a suitable solvent system, typically in the presence of a catalyst such as pyridine. nih.gov The reaction is allowed to proceed at an elevated temperature to ensure a high degree of substitution of the hydroxyl groups.
The reaction scheme is as follows:
[C₆H₇O₂(OH)₃]n + 3n C₆H₃Cl₂NCO → [C₆H₇O₂(OCONHC₆H₃Cl₂)₃]n
Key experimental parameters for the synthesis of Cellulose Tris(3,5-dichlorophenylcarbamate) are presented in the table below. nih.gov
| Parameter | Value |
| Polysaccharide | Microcrystalline Cellulose |
| Reagent | 3,5-Dichlorophenyl Isocyanate (excess) |
| Solvent | Pyridine |
| Catalyst | Pyridine |
| Reaction Temperature | ~80-100 °C |
| Reaction Time | 24-48 hours |
| Product Isolation | Precipitation in a non-solvent (e.g., methanol), followed by filtration and drying |
The resulting Cellulose Tris(3,5-dichlorophenylcarbamate) is then coated onto a silica (B1680970) gel support to create the final chiral stationary phase. researchgate.net
Similar to cellulose, amylose can be derivatized to form Amylose Tris(3,5-dichlorophenylcarbamate), another effective chiral selector. nih.gov The synthetic methodology mirrors that of the cellulose derivative, involving the reaction of amylose with an excess of 3,5-dichlorophenyl isocyanate in a suitable solvent like pyridine.
The general reaction conditions are summarized in the following table.
| Parameter | Value |
| Polysaccharide | Amylose |
| Reagent | 3,5-Dichlorophenyl Isocyanate (excess) |
| Solvent | Pyridine or a mixture of pyridine and other organic solvents |
| Catalyst | Pyridine |
| Reaction Temperature | Elevated temperatures (e.g., 80 °C) |
| Reaction Time | Typically 24 hours or more |
| Product Isolation | Precipitation in a non-solvent, filtration, and thorough washing |
The synthesized Amylose Tris(3,5-dichlorophenylcarbamate) is subsequently immobilized on a silica support for use in chiral chromatography. nih.gov
Achieving regioselective carbamoylation of polysaccharides is a more advanced synthetic strategy that allows for fine-tuning the chiral recognition properties of the resulting CSPs. By selectively modifying specific hydroxyl groups (at the C-2, C-3, or C-6 positions of the glucose units), it is possible to create CSPs with unique selectivities. oup.com
One common strategy involves the use of protecting groups. For instance, the primary hydroxyl group at the C-6 position can be selectively protected, allowing the hydroxyl groups at the C-2 and C-3 positions to be carbamoylated. Subsequent deprotection of the C-6 hydroxyl and reaction with a different isocyanate can lead to a mixed-substituted polysaccharide derivative.
An alternative approach to achieve regioselectivity is to control the reaction conditions, such as the solvent and temperature, to favor the reaction at a particular hydroxyl group. For example, in certain solvent systems, the C-6 hydroxyl group may be more accessible and reactive towards carbamoylation. nih.gov
These regioselective strategies offer a powerful tool for the rational design of novel chiral stationary phases with tailored separation capabilities. oup.comnih.gov
Imidazole (B134444) Derivatives Containing 3,5-Dichlorophenyl Groups
The synthesis of imidazole derivatives incorporating the 3,5-dichlorophenyl moiety is a significant area of research due to the wide-ranging biological activities associated with imidazole scaffolds. mdpi.comresearchgate.net While direct derivatization of this compound into an imidazole is not a commonly cited pathway, related structures containing the 3,5-dichlorophenyl group can be synthesized through various established methods.
One relevant synthetic approach involves the reaction of a 3,5-dichlorophenyl precursor with an imidazole-forming reagent. For instance, a multi-step synthesis can be employed starting with a haloacetophenone, such as 2,4',ω-trichloroacetophenone, which undergoes an N-alkylation reaction with imidazole. google.com The resulting product can then be subjected to further reactions, such as carbonyl reduction and O-alkylation, to yield complex imidazole derivatives containing the dichlorophenyl group. google.com
Another strategy involves building the core structure from simpler components. For example, the synthesis of 1,3-bis(3,5-dichlorophenyl)urea (B1682623) is achieved by reacting 3,5-dichloroaniline with 3,5-dichlorophenyl isocyanate in a dichloromethane (B109758) solvent. nih.gov This urea (B33335) derivative, while not an imidazole, demonstrates the reactivity of 3,5-dichlorophenyl isocyanate, a key precursor for forming carbamate (B1207046) linkages, in creating more complex molecules containing the dichlorophenyl group. nih.gov General methods for imidazole synthesis, such as reacting a diketone with an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt), can also be adapted using starting materials that bear the 3,5-dichlorophenyl group to generate the target derivatives.
These synthetic routes provide access to a variety of imidazole-based molecules that feature the 3,5-dichlorophenyl structural motif, enabling further investigation into their chemical and biological properties.
Advanced Synthetic Techniques and Novel Approaches
Modern synthetic chemistry offers advanced techniques for modifying and utilizing this compound and its derivatives, particularly for applications in chromatography and material science. These methods focus on the stable immobilization of the chiral selector onto a solid support.
"Thiol-ene" click chemistry has emerged as a highly efficient and mild method for covalently bonding carbamate derivatives to solid supports. nih.gov This technique is particularly useful for preparing chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The process typically involves a multi-step approach:
Functionalization of the Backbone: A polymer backbone, such as cellulose, is first modified to introduce alkenyl (C=C) groups. nih.gov
Carbamoylation: The hydroxyl groups of the alkenyl-modified polymer are then fully reacted with 3,5-dichlorophenyl isocyanate. This step attaches the crucial chiral selector group, forming the 3,5-dichlorophenylcarbamate moiety. nih.gov
Immobilization: The resulting derivatized polymer is then reacted with a thiol-functionalized support, most commonly 3-mercaptopropyl silica gel. The "thiol-ene" addition occurs between the alkenyl groups on the polymer and the thiol groups on the silica, forming a stable thioether linkage. nih.govnih.gov
The primary advantage of this method is that it proceeds under mild conditions with high yield, which helps to preserve the ordered stereostructure of the polymer backbone. nih.gov This preservation is critical for maintaining the chiral recognition capabilities of the resulting CSP.
Photochemical and thermal radical processes provide alternative pathways for immobilizing polysaccharide-based carbamate derivatives onto silica gel carriers. researchgate.netnih.gov These methods are advantageous as they can create robust, covalently bonded CSPs that are compatible with a wider range of organic solvents compared to their physically coated counterparts. nih.gov
Photochemical Immobilization: In this technique, a polysaccharide derivative (such as cellulose tris(3,5-dichlorophenylcarbamate)) is mixed with a silica support and irradiated with UV light. The irradiation initiates a radical process that forms covalent bonds between the chiral selector and the support. The effectiveness of immobilization can be controlled by parameters such as the irradiation time and the solvent used. researchgate.net It has been observed that while longer irradiation times increase the percentage of immobilization, they can sometimes lead to a decrease in the enantioselectivity of the resulting CSP. researchgate.net
Thermal Immobilization: This method relies on the use of radical initiators, such as azo-bis-isobutyronitrile (AIBN) or di-tert-butyl peroxide, to generate radicals upon heating. researchgate.netnih.gov These radicals facilitate the covalent bonding of the carbamate derivative to the support. The immobilization rate is influenced by factors including the type and amount of initiator, solvent, and reaction temperature. nih.gov
Both techniques provide effective means to create durable CSPs, expanding the range of chromatographic conditions under which chiral separations can be performed. nih.gov
Chemical Characterization Techniques for Synthetic Products
The structural verification of newly synthesized derivatives of this compound is crucial. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary analytical tools used for this purpose. nih.govresearchgate.net
Proton NMR (¹H NMR) spectroscopy is used to confirm the identity and purity of synthetic products by providing detailed information about the chemical environment of hydrogen atoms in the molecule. For derivatives of this compound, characteristic signals are expected in specific regions of the spectrum.
| Proton Type | Typical Chemical Shift (δ, ppm) | Description |
|---|---|---|
| N-H (Carbamate) | ~8.0 - 9.5 | A broad singlet, its position can vary with solvent and concentration. |
| Aromatic C-H | ~7.0 - 7.5 | Signals corresponding to the protons on the 3,5-dichlorophenyl ring. |
| O-CH₃ (Methyl Ester) | ~3.7 - 3.9 | A sharp singlet corresponding to the three methyl protons. |
Infrared (IR) spectroscopy is employed to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers. The spectra of carbamate derivatives show several characteristic absorption bands. rsc.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3450 |
| C=O (Carbonyl) | Stretching | 1690 - 1740 |
| N-H | Bending | ~1610 |
| C-O | Stretching | 1210 - 1350 |
These spectroscopic techniques are essential for confirming the successful synthesis and derivatization of this compound. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for the structural elucidation and identification of this compound and its derivatives. This method provides detailed information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition. The monoisotopic mass of this compound is 218.98538 Da. uni.lu
In mass spectrometric analysis, the compound can be ionized to form various adducts. The predicted collision cross section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for these adducts to aid in identification. For instance, the protonated molecule ([M+H]⁺) is expected to have an m/z of 219.99266. uni.lu Other common adducts include those with sodium ([M+Na]⁺) and potassium ([M+K]⁺). uni.lu Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also employed for the determination of related chiral fungicides in complex matrices like fruits and vegetables, where enantiomers are separated and then detected by mass spectrometry. nih.gov
Below is a table of predicted mass spectrometry data for various adducts of this compound. uni.lu
| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 219.99266 | 140.4 |
| [M+Na]⁺ | 241.97460 | 150.5 |
| [M+K]⁺ | 257.94854 | 146.2 |
| [M+NH₄]⁺ | 237.01920 | 160.4 |
| [M]⁺ | 218.98483 | 144.5 |
| [M-H]⁻ | 217.97810 | 144.1 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with the molecular formula C₈H₇Cl₂NO₂, this analysis provides the percentage by mass of each element present: carbon, hydrogen, chlorine, nitrogen, and oxygen. uni.lu This data is crucial for verifying the compound's empirical formula and confirming its purity after synthesis.
The theoretical elemental composition can be calculated based on the atomic masses of the constituent elements and the compound's molecular weight. Experimental results from an elemental analyzer are then compared against these theoretical values. This technique is routinely used to characterize new derivatives, such as when 3,5-dichlorophenyl isocyanate is reacted to form cellulose-bonded stationary phases for chromatography. nih.gov
The calculated theoretical elemental composition of this compound is presented in the table below.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 43.68 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.21 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 32.23 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.37 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.54 |
| Total | 219.055 | 100.00 |
Structure Function Relationships and Molecular Interactions
Elucidation of Molecular Conformation and Steric Effects
The molecular conformation of Methyl (3,5-dichlorophenyl)carbamate is dictated by the spatial arrangement of the dichlorinated phenyl ring relative to the planar methyl carbamate (B1207046) group. The carbamate functional group, -NH-C(=O)O-, tends to be planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double-bond character to the C-N bond. This planarity is a key feature influencing how the molecule interacts with its biological targets.
Investigation of Intermolecular and Intramolecular Interactions
This compound can engage in several non-covalent interactions that are fundamental to its function. These interactions govern its physical properties, solubility, and, most importantly, its ability to bind to target enzymes or receptors.
Intermolecular Hydrogen Bonding : The carbamate group is a classic hydrogen-bonding motif. The amine proton (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are critical for the binding of the molecule to its biological target, often involving specific amino acid residues in an enzyme's active site.
Dipole-Dipole and π-π Interactions : The electron-withdrawing nature of the two chlorine atoms and the oxygen atoms in the carbamate group creates a significant molecular dipole. The dichlorophenyl ring is electron-deficient, which allows for favorable π-π stacking interactions with electron-rich aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein.
Intramolecular Interactions : While intermolecular bonds are key for target binding, weaker intramolecular interactions can help stabilize the molecule's preferred conformation. A weak hydrogen bond could potentially form between the N-H group and the methoxy (B1213986) oxygen, which can influence the rotational equilibrium of the carbamate C-O bond.
The collective strength and geometry of these interactions determine the binding affinity and specificity of this compound for its molecular target.
| Interaction Type | Participating Group(s) on the Compound | Potential Role in Biological Activity |
|---|---|---|
| Intermolecular Hydrogen Bonding (Donor) | Amine (N-H) | Anchoring the molecule in the target's binding site by donating a proton to an acceptor group (e.g., amino acid residue). |
| Intermolecular Hydrogen Bonding (Acceptor) | Carbonyl Oxygen (C=O) | Binding to a proton-donating group within the target site, further stabilizing the ligand-protein complex. |
| π-π Stacking | 3,5-Dichlorophenyl Ring | Interaction with aromatic amino acid residues in the target protein, contributing to binding affinity and specificity. |
| Halogen Bonding | Chlorine Atoms | Potential interaction with nucleophilic pockets (e.g., oxygen or sulfur atoms) in the binding site. |
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound correlates with its biological activity. For this compound, SAR analysis focuses on how each molecular component—the dichlorophenyl ring, the carbamate linker, and the methyl ester—contributes to its fungicidal efficacy.
The presence, number, and position of halogen substituents on the phenyl ring are critical determinants of the biological activity of many fungicides. For phenylcarbamates and related compounds, the 3,5-dichloro substitution pattern is a recurring motif associated with high potency.
The two chlorine atoms exert a powerful influence through a combination of electronic and steric effects:
Electronic Effect : As highly electronegative atoms, chlorine atoms are strongly electron-withdrawing. This effect reduces the electron density of the phenyl ring, influencing its ability to participate in π-π interactions and potentially making the N-H proton more acidic, which could enhance hydrogen bonding.
Metabolic Stability : Halogenation can block sites on the aromatic ring that are susceptible to metabolic degradation by fungal enzymes, thereby increasing the bioavailability and duration of action of the compound.
Studies on related classes of fungicides, such as dicarboximides, have consistently shown that the 3,5-dichlorophenyl moiety is essential for their fungicidal action, indicating that this specific substitution pattern is a key "toxophore". researchgate.netnih.gov
Beyond chlorine substitution, modifications to other parts of the this compound molecule can significantly alter its functional properties. SAR studies reveal that each part of the molecule has a defined role.
| Molecular Component | Primary Function/Property | Effect of Modification |
|---|---|---|
| 3,5-Dichlorophenyl Group | Target binding and specificity; metabolic stability. | Removing or repositioning chlorines drastically reduces or eliminates fungicidal activity. |
| Carbamate Linker (-NHCOO-) | Provides the core structure for hydrogen bonding and maintains the correct orientation between the phenyl ring and the ester. | Altering the linker (e.g., to an amide or urea) would change the geometry and bonding capabilities, likely affecting activity. |
| Methyl Group (-CH3) | Influences solubility, lipophilicity, and steric fit within the binding pocket. | Replacing it with larger alkyl groups (e.g., ethyl, isopropyl) could either enhance or decrease activity depending on the size and shape of the target's hydrophobic pocket. |
The N-(3,5-dichlorophenyl) moiety is a privileged structure in fungicide chemistry, appearing in multiple classes of compounds that may have different core structures but exhibit similar biological activities. This concept, where one part of a molecule can be replaced by another with similar physical or chemical properties to retain a biological effect, is known as bioisosterism.
Mechanistic Investigations of Biological Activity Non Clinical Focus
Enzyme Inhibition and Modulation
Carbamate (B1207046) compounds are recognized as a significant class of cholinesterase inhibitors. nih.gov Their mechanism of action primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in cholinergic pathways. nih.govnih.gov The inhibition of AChE by carbamates leads to an accumulation of acetylcholine at the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors and a disruption of neurotransmission. nih.govnih.gov
The general mechanism for this inhibition is characterized as pseudoirreversible. It initiates with a nucleophilic attack by the serine residue within the enzyme's catalytic triad (B1167595) on the carbonyl group of the carbamate inhibitor. researchgate.net This reaction forms a transient, non-covalent Michaelis complex, which then proceeds to form a carbamoylated enzyme. mdpi.com This carbamoylated enzyme is temporarily inactive as it cannot perform its physiological function of breaking down acetylcholine. nih.gov
While the carbamate class is well-known for AChE inhibition, with compounds like physostigmine (B191203) and rivastigmine (B141) being notable examples, specific studies detailing the interaction between Methyl (3,5-dichlorophenyl)carbamate and acetylcholinesterase are not extensively documented in the provided research. nih.govmdpi.com However, the fundamental mechanism of enzyme carbamylation is the widely accepted model for this class of compounds. researchgate.netmdpi.comnih.gov
| Compound | Target Enzyme(s) | Inhibition Type | Key Structural Feature/Class |
|---|---|---|---|
| Rivastigmine | AChE and Butyrylcholinesterase (BuChE) | Slow-Reversible (Pseudo-irreversible) | N,N-disubstituted carbamate |
| Physostigmine | AChE | Reversible (Pseudo-irreversible) | Naturally occurring carbamate alkaloid |
| Pyridostigmine | AChE | Reversible (Pseudo-irreversible) | Quaternary ammonium (B1175870) carbamate |
| Phenothiazine Carbamates | AChE and BuChE | Pseudo-irreversible (AChE), Reversible (BuChE) | Phenothiazine moiety |
| Proline-Based Carbamates | AChE and BuChE | Inhibitory activity varies with substitution | Proline backbone with arylcarbamoyl group |
Antifungal Efficacy and Mechanism of Action
The antifungal properties of certain carbamate compounds, particularly those within the benzimidazole (B57391) class, are well-established. The primary mechanism of action for these compounds is the disruption of microtubule-dependent processes through direct interaction with tubulin, the protein subunit of microtubules. researchgate.net
Methyl benzimidazol-2-yl carbamate (MBC), a related compound, demonstrates its antimitotic action by binding specifically to β-tubulin subunits. researchgate.net This binding interferes with the assembly of tubulin dimers into microtubules. Microtubules are essential cytoskeletal structures involved in critical cellular functions in fungi, including chromosome segregation during mitosis and maintenance of cell shape. By preventing the formation of the mitotic spindle, these carbamate compounds arrest the cell cycle, ultimately inhibiting fungal growth. researchgate.netcore.ac.uk
The efficacy of these antifungal agents is directly correlated with the binding affinity of the compound for the fungal tubulin. researchgate.net Studies on mutant strains of Aspergillus nidulans have shown that resistance to MBC is associated with a lower affinity of the tubulin for the compound, suggesting that alterations in the tubulin protein structure can confer resistance. researchgate.net Conversely, strains with increased sensitivity exhibit a higher binding affinity. researchgate.net This highlights the specificity of the interaction between the carbamate and its target protein.
Interactions with Cellular Components and Biochemical Pathways (In Vitro Studies)
In vitro studies have provided detailed insights into the molecular interactions between antifungal carbamates and their cellular targets. The principal cellular component targeted by compounds like this compound and its analogues is the protein tubulin. researchgate.netcore.ac.uknih.gov
The interaction involves the binding of the carbamate molecule to tubulin, which inhibits its polymerization into microtubules. researchgate.netnih.gov This has been demonstrated in vitro using mycelial extracts from fungi, where compounds like methyl benzimidazol-2-yl carbamate (MBC) form a complex with a protein identified as tubulin. researchgate.net This binding is specific and can be competitively inhibited by other antimitotic agents that also target tubulin, such as colchicine (B1669291) and oncodazole, but not by agents like vinblastine (B1199706) or griseofulvin, which bind to different sites on the tubulin molecule. researchgate.net
The biochemical pathway affected is microtubule assembly, a dynamic process of polymerization and depolymerization that is crucial for cell division. nih.gov By binding to tubulin, the carbamate compounds disrupt the dynamic instability of microtubules and prevent the formation of the mitotic spindle apparatus. researchgate.net This leads to a mitotic arrest, and in yeast, has been shown to induce mitotic and meiotic chromosome gain, a state of aneuploidy. nih.gov
Research has also explored the chemical nature of this interaction. Carbamoylation, the covalent modification of proteins by carbamoyl (B1232498) groups, has been shown to inhibit microtubule assembly, likely by targeting essential lysine (B10760008) residues on the tubulin protein. nih.gov This suggests that the interaction may involve the formation of a covalent bond between the carbamate and the tubulin protein, consistent with the mechanisms observed in enzyme inhibition. nih.govnih.gov
| Compound/Class | Primary Cellular Target | Biochemical Effect | Consequence |
|---|---|---|---|
| Methyl benzimidazol-2-yl carbamate (MBC) | β-tubulin | Inhibition of tubulin polymerization | Mitotic arrest, Antifungal activity |
| Isopropyl-(N-3-chlorophenyl) carbamate (CIPC) | Tubulin (presumed) | Affects mitotic division | Antimitotic activity in lower eukaryotes |
| Colchicine | Tubulin | Inhibition of tubulin polymerization | Antimitotic activity, competitive inhibitor of MBC binding |
| Nocodazole | Tubulin | Inhibition of microtubule assembly | Antimitotic activity, competes with colchicine |
| Griseofulvin | Microtubule-associated proteins (MAPs) or Tubulin | Prevents microtubule assembly | Antifungal activity, mitotic arrest |
Environmental Transformations and Degradation Pathways
Microbial Biodegradation of Methyl (3,5-dichlorophenyl)carbamate and Analogues
Microbial activity is a primary driver in the environmental degradation of carbamate (B1207046) pesticides. The biodegradation of this compound is expected to proceed through pathways observed for structurally similar phenylcarbamates, involving initial hydrolysis followed by the degradation of the resulting metabolites.
The initial and rate-limiting step in the microbial degradation of many carbamate pesticides is the enzymatic hydrolysis of the carbamate linkage. nih.gov For this compound, this process is anticipated to involve the cleavage of the ester bond by microbial hydrolases. This hydrolytic cleavage would yield two primary products: 3,5-dichlorophenol (B58162) and methylcarbamic acid. Methylcarbamic acid is inherently unstable and is expected to spontaneously decompose into methylamine (B109427) and carbon dioxide. nih.gov This general pathway is conserved among many N-methylcarbamate pesticides.
While specific studies on microbial strains that directly degrade this compound are limited, research on analogous compounds provides insight into the types of microorganisms likely involved in its bioremediation. For instance, a bacterial consortium of Arthrobacter sp. strain C1 and Achromobacter sp. strain C2 has been shown to degrade 3,5-dichlorophenyl-carboxamide, a structurally similar compound, ultimately leading to the formation of 3,5-dichloroaniline (B42879) (3,5-DCA). researchgate.net
Furthermore, bacteria from the genus Rhodococcus have demonstrated the ability to degrade 3,5-DCA, a key and persistent metabolite of several pesticides. jmb.or.kr Rhodococcus species are known for their versatile metabolic capabilities, including the degradation of a wide array of aromatic and chlorinated compounds. jmb.or.krmdpi.comnih.govmdpi.com The presence of such microbial strains in the soil and water is crucial for the complete mineralization of pollutants derived from this compound.
Table 1: Microbial Strains Involved in the Degradation of Analogous Compounds
| Microbial Strain | Compound Degraded | Key Findings |
|---|---|---|
| Arthrobacter sp. C1 | 3,5-dichlorophenyl-carboxamide | Initiates the degradation leading to the formation of 3,5-dichloroaniline. researchgate.net |
| Achromobacter sp. C2 | 3,5-dichlorophenyl-carboxamide | Works in consortium with Arthrobacter sp. to complete the transformation to 3,5-dichloroaniline. researchgate.net |
The primary and most significant degradation metabolite expected from the hydrolysis of this compound is 3,5-dichloroaniline (3,5-DCA) . researchgate.netnih.gov 3,5-DCA is recognized as a recalcitrant and toxic compound, often more persistent in the environment than the parent pesticide. nih.govmdpi.com Its accumulation in soil can have adverse effects on microbial communities. nih.gov
The environmental fate of 3,5-DCA is of considerable concern. While it is generally resistant to further degradation, some microbial strains, such as Rhodococcus sp., have been shown to metabolize it. jmb.or.kr The biodegradation of dichloroanilines typically proceeds through an initial ring hydroxylation. fishersci.com In the case of 3,5-DCA degradation by Rhodococcus sp., the proposed pathway involves its conversion to phenol (B47542). Further degradation of phenol by Rhodococcus would likely proceed via ortho-cleavage of the aromatic ring, leading to intermediates that can enter central metabolic pathways and eventually be mineralized to carbon dioxide and water. mdpi.commdpi.com
The other initial hydrolysis product, methylamine, can be utilized by various microorganisms as a source of carbon and nitrogen. nih.gov
Photodegradation Mechanisms under Environmental Conditions
Photodegradation, or photolysis, is an abiotic process that can contribute to the transformation of pesticides in the environment, particularly in aquatic systems and on soil surfaces. The rate and mechanism of photodegradation are influenced by the chemical structure of the compound and environmental factors such as light intensity and the presence of photosensitizers.
For carbamate pesticides, a common photodegradation pathway involves the formation of the corresponding phenols. In the case of this compound, exposure to sunlight, particularly UV radiation, is expected to lead to the formation of 3,5-dichlorophenol . Other potential reactions include photo-Fries rearrangements, which would result in the formation of ortho- and para-hydroxybenzamides.
Adsorption and Mobility in Environmental Compartments
The transport and distribution of this compound in the environment are largely governed by its adsorption to soil and sediment particles. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. mdpi.com A high Koc value indicates strong adsorption to organic matter and low mobility, while a low Koc value suggests weak adsorption and a higher potential for leaching into groundwater.
Table 2: Environmental Fate Parameters of 3,5-dichloroaniline (a key metabolite)
| Parameter | Value | Implication |
|---|---|---|
| Water Solubility | 759 mg/L at 23°C | Moderate to high water solubility, suggesting potential for mobility in aquatic systems. nih.gov |
| Persistence | Considered recalcitrant and persistent in the environment. nih.govmdpi.com | Poses a long-term environmental risk. |
Applications in Advanced Materials and Separation Science
Mechanisms of Chiral Recognition on 3,5-Dichlorophenylcarbamate-Based CSPs
The separation of enantiomers on polysaccharide-based CSPs is a result of the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers. The stability of these complexes differs for each enantiomer, leading to different retention times in the chromatographic column. The primary intermolecular forces responsible for this chiral discrimination are hydrogen bonding and dipole-dipole interactions.
Hydrogen bonding plays a crucial role in the chiral recognition mechanism of phenylcarbamate-based CSPs. mdpi.com The carbamate (B1207046) groups on the polysaccharide derivative contain both hydrogen bond donors (N-H) and acceptors (C=O), which can interact with analytes that have complementary functional groups, such as hydroxyls, amines, and carbonyls. mdpi.com The specific spatial arrangement of these carbamate groups within the chiral grooves of the polysaccharide structure allows for stereoselective hydrogen bonding with the enantiomers of an analyte. The more stable hydrogen bonds formed with one enantiomer result in its stronger retention and, consequently, its separation from the other enantiomer. The polarity of the mobile phase can influence these interactions; more polar solvents can weaken the hydrogen bonds between the CSP and the analyte, leading to reduced retention times. mdpi.com
π-π Interactions
The enantioselective recognition capabilities of chiral stationary phases (CSPs) derived from methyl (3,5-dichlorophenyl)carbamate are significantly influenced by a variety of intermolecular interactions, with π-π interactions playing a crucial role. These interactions occur between the electron-rich aromatic rings of the chiral selector and the analyte. The 3,5-dichlorophenyl groups on the carbamate moiety provide a distinct electronic environment that facilitates these interactions.
In the context of separating chiral analytes, the formation of transient diastereomeric complexes between the CSP and the individual enantiomers is the basis for chiral recognition. The stability of these complexes is determined by the sum of all intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and steric effects. However, for analytes containing aromatic systems, π-π stacking interactions with the dichlorophenyl groups of the CSP are often a dominant factor in achieving enantioselectivity.
Molecular modeling studies have provided deeper insights into these interactions. For instance, in the separation of azole antifungals using a cellulose (B213188) tris(3,5-dichlorophenylcarbamate) based CSP (Chiralpak IC), computational simulations have shown that π-π interactions, in conjunction with hydrogen bonding and hydrophobic interactions, are responsible for the observed enantioselective separation. rsc.org The specific orientation and strength of these π-π interactions can differ between the two enantiomers of a chiral compound, leading to differences in their retention times and, consequently, their separation. rsc.org The chirality of an analyte molecule dictates the number and strength of these intermolecular interactions, which in turn leads to variations in the binding energies between the complexes formed by the (R)- and (S)-isomers. rsc.org
Steric Complementarity
Steric complementarity is another fundamental principle governing the chiral recognition mechanism of this compound-based chiral stationary phases. This concept refers to the three-dimensional fit between the chiral analyte and the chiral cavities or grooves present in the structure of the CSP. For effective enantioseparation to occur, there must be a significant difference in the steric fit of the two enantiomers with the chiral selector.
The polysaccharide backbone, typically cellulose or amylose (B160209), to which the this compound groups are attached, adopts a specific helical conformation. This ordered structure creates a chiral environment with defined spatial arrangements of the pendant selector groups. The enantiomers of a chiral analyte will interact with these chiral grooves differently. One enantiomer may fit more snugly or be able to approach the interaction sites more closely, leading to a more stable diastereomeric complex and, therefore, a longer retention time. The other enantiomer, due to steric hindrance, may form a less stable complex and elute earlier.
The importance of steric factors is evident in studies comparing the separation of various chiral compounds. For example, the rigidity of an analyte's molecular structure can influence enantioselectivity, with more rigid molecules sometimes exhibiting poorer separation. rsc.org This is because their conformational inflexibility may prevent an optimal fit with the chiral stationary phase. Conversely, analytes with structural features that are complementary to the chiral architecture of the CSP will be better resolved. The interplay between the size and shape of the analyte and the spatial arrangement of the phenylcarbamate groups on the polysaccharide backbone is a key determinant of successful chiral resolution.
Enantioseparation Applications in Chromatography
High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution
Chiral stationary phases (CSPs) based on cellulose tris(3,5-dichlorophenylcarbamate) are widely utilized in high-performance liquid chromatography (HPLC) for the resolution of enantiomers across a broad spectrum of chiral compounds. researchgate.netnih.govresearchgate.netnih.gov These CSPs, commercially available under trade names such as Chiralpak IC, have demonstrated high enantiorecognition capabilities and are considered broad-spectrum tools for enantioselective HPLC. researchgate.netnih.gov The immobilization of cellulose tris(3,5-dichlorophenylcarbamate) onto a silica (B1680970) gel support enhances the robustness of the CSP, making it compatible with a wider range of organic solvents compared to coated-type phases. nih.govnih.gov This extended solvent compatibility allows for greater flexibility in method development and can lead to improved chiral recognition for many racemic compounds. nih.gov
The versatility of these CSPs is highlighted by their successful application in various HPLC modes, including normal-phase, polar-organic, and reversed-phase conditions. researchgate.netnih.gov In normal-phase chromatography, mixtures of alkanes and alcohols are commonly used as the mobile phase. The polar-organic mode, utilizing solvents like acetonitrile (B52724) and methanol (B129727), offers advantages such as simplified mobile phase preparation and enhanced solubility for polar compounds. researchgate.net Reversed-phase HPLC, employing aqueous-organic mobile phases, has also been successfully applied for the enantioseparation of numerous chiral drugs and pesticides. nih.gov The selection of the mobile phase composition is critical and can significantly impact the retention and enantioselectivity of the separation.
The performance of cellulose tris(3,5-dichlorophenylcarbamate) CSPs in HPLC is demonstrated by the high-resolution values achieved for a diverse array of chiral molecules. For example, a newly prepared cellulose-bonded stationary phase with 3,5-dichlorophenylcarbamate selectors achieved a resolution (Rs) of up to 3.46 for certain chiral fungicide enantiomers. nih.gov In some cases, extremely high enantioselectivity has been observed, such as the separation of 2-(benzylsulfinyl)benzamide, where a very high separation factor was reported. researchgate.net
Below is a table summarizing the application of a cellulose tris(3,5-dichlorophenylcarbamate) CSP for the HPLC separation of select chiral compounds.
| Compound Class | Example Compound | Mobile Phase Conditions (Typical) | Reference |
| Fungicides | Hexaconazole | 0.1% Formic acid in Acetonitrile/Water | nih.gov |
| Fungicides | Tebuconazole | 0.1% Formic acid in Acetonitrile/Water | nih.gov |
| Pharmaceuticals | Eluxadoline (B110093) | Acetonitrile/Tetrahydrofuran/Methanol/Butylamine/Acetic Acid | nih.gov |
| Pharmaceuticals | Bedaquiline (B32110) Analogs | Not Specified | nih.gov |
Supercritical Fluid Chromatography (SFC) for Enantiomer Resolution
Supercritical fluid chromatography (SFC) has emerged as a valuable alternative to HPLC for enantiomer resolution, and chiral stationary phases based on this compound have demonstrated excellent performance in this technique. SFC typically utilizes supercritical carbon dioxide as the main mobile phase, often with the addition of a polar organic solvent, such as an alcohol, as a modifier. This approach offers several advantages, including faster analysis times, reduced organic solvent consumption, and lower backpressure compared to HPLC.
The enantioseparation of a series of newly synthesized racemic marinoepoxides was successfully achieved using a tris-(3,5-dichlorophenylcarbamoyl)cellulose stationary phase in both HPLC and SFC modes. nih.gov The study found that the efficiency of the enantioseparation was highly dependent on the structure of the chiral selector and the type and composition of the mobile phase. For some compounds, SFC provided better enantioselectivity and resolution with shorter retention times compared to HPLC. nih.gov For instance, one of the marinoepoxide compounds showed excellent baseline separation in SFC with better resolution and shorter retention times than in HPLC. nih.gov
The composition of the mobile phase, particularly the nature and proportion of the alcohol modifier, plays a critical role in SFC separations. The choice of alcohol (e.g., methanol, ethanol, isopropanol) and its concentration in the supercritical CO2 can significantly influence the retention and enantioselectivity. In the separation of marinoepoxides, a mobile phase of CO2 with a methanol modifier was found to be more efficient for separating the enantiomers of all tested compounds, with one compound exhibiting a high separation factor (α = 3.11) and resolution factor (Rs = 6.33). nih.gov The ability to fine-tune the mobile phase composition allows for the optimization of chiral separations in SFC.
The following table presents data from the SFC enantioseparation of representative chiral compounds on a tris-(3,5-dichlorophenylcarbamoyl)cellulose stationary phase.
| Compound | Mobile Phase (CO2/Modifier) | Separation Factor (α) | Resolution (Rs) | Reference |
| rac-Marinoepoxide 8a | CO2/Methanol (80/20, v/v) | 3.11 | 6.33 | nih.gov |
| rac-Marinoepoxide 6a | CO2/Ethanol (80/20, v/v) | 1.34 | 2.50 | nih.gov |
| rac-Marinoepoxide 6b | CO2/Methanol (90/10, v/v) | 1.15 | 2.06 | nih.gov |
Separation of Chiral Fungicides
Chiral stationary phases functionalized with this compound have proven to be highly effective for the enantioseparation of chiral fungicides. Many modern fungicides possess chiral centers, and their enantiomers can exhibit different biological activities and environmental fates. Consequently, the ability to separate and quantify these enantiomers is of significant importance for agricultural and environmental sciences.
A study detailed the preparation of a new 3,5-dichlorophenylcarbamated cellulose-bonded silica gel stationary phase (CELCSP) and its application for the enantio-resolution of six common chiral fungicides. nih.gov This novel CSP was successfully used to separate the enantiomers of triticonazole, hexaconazole, tebuconazole, triadimefon, metalaxyl, and benalaxyl (B1667974) under reversed-phase liquid chromatography conditions. nih.gov The method employed a common mobile phase of 0.1% formic acid in acetonitrile, demonstrating its practicality for routine analysis. nih.gov
The performance of this CELCSP was notable, with high resolution and selectivity factors achieved for the target fungicide enantiomers. For example, the resolution (Rs) and selectivity factor (α) for the separated enantiomers reached up to 3.46 and 1.27, respectively. nih.gov This demonstrates the strong chiral recognition capabilities of the 3,5-dichlorophenylcarbamate selector for this class of compounds. Based on this chiral separation, a sensitive LC-MS/MS method was developed for the quantitative determination of all six chiral fungicide enantiomers in various fruit and vegetable samples. nih.gov
The table below summarizes the enantioseparation results for several chiral fungicides on a 3,5-dichlorophenylcarbamated cellulose stationary phase.
| Chiral Fungicide | Resolution (Rs) | Selectivity Factor (α) | Reference |
| Triticonazole | >1.5 (baseline) | ~1.1 | nih.gov |
| Hexaconazole | 3.46 | 1.27 | nih.gov |
| Tebuconazole | >1.5 (baseline) | ~1.15 | nih.gov |
| Triadimefon | >1.5 (baseline) | ~1.12 | nih.gov |
| Metalaxyl | >1.5 (baseline) | ~1.1 | nih.gov |
| Benalaxyl | >1.5 (baseline) | ~1.1 | nih.gov |
Separation of Pharmaceutical Chiral Compounds and Intermediates
The resolution of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a drug can have distinct pharmacological and toxicological profiles. Chiral stationary phases based on this compound, particularly cellulose tris(3,5-dichlorophenylcarbamate), are extensively used for the separation of chiral pharmaceutical compounds and their intermediates. nih.gov The immobilized version of this CSP, Chiralpak IC, is frequently cited for its broad applicability and robustness, allowing for the use of a wide variety of solvents. nih.govnih.gov
This type of CSP has been successfully applied to the enantioseparation of a wide range of drug molecules. For instance, a Chiralpak IC column was selected as the most suitable for the separation of enantiomers of certain pharmaceutical compounds in a comparative study of three different polysaccharide-based CSPs. nih.gov It has also been used for the separation of diastereomers of bedaquiline analogues. nih.gov The enantiomeric purity of the drug eluxadoline was determined using a stability-indicating chiral HPLC method, where an amylose-based CSP with 3,5-dichlorophenyl carbamate selectors (Chiralpak IE) provided better resolution than cellulose-based derivatives for this particular application. nih.gov This highlights that while the 3,5-dichlorophenylcarbamate selector is versatile, the polysaccharide backbone (amylose vs. cellulose) also plays a crucial role in achieving optimal separation for a given analyte.
The development of analytical methods for the quantitative determination of isomers in chiral medicinal compounds is essential during drug research and manufacturing. researchgate.net HPLC with CSPs like those derived from this compound is one of the most frequently used analytical techniques for the direct chiral analysis to ascertain the isomeric purity of pharmacological molecules. researchgate.net
The following table provides examples of pharmaceutical compounds whose enantiomers have been separated using CSPs with 3,5-dichlorophenylcarbamate selectors.
| Pharmaceutical Compound/Intermediate | Chiral Stationary Phase | Separation Mode | Reference |
| Eluxadoline | Amylose tris(3,5-dichlorophenyl carbamate) | Polar Organic | nih.gov |
| Bedaquiline Analogues | Cellulose tris(3,5-dichlorophenylcarbamate) | Not Specified | nih.gov |
| Various Drugs and Pesticides | Cellulose tris(3,5-dichlorophenylcarbamate) | Reversed Phase | nih.gov |
Computational Chemistry and Molecular Modeling Studies
Simulation of Chiral Discrimination Mechanisms
The chiral discrimination capabilities of polysaccharide-based chiral stationary phases (CSPs) like cellulose (B213188) tris(3,5-dichlorophenylcarbamate) (CDCPC) are a subject of extensive computational study. researchgate.netnih.gov The enantioselective properties of these materials are governed by the specific interactions between the chiral selector (the carbamate (B1207046) derivative) and the enantiomers of an analyte.
Simulations suggest that the primary forces driving chiral recognition on phenylcarbamate-based CSPs are a combination of hydrogen bonds, π-π interactions, steric hindrance, and dipole-dipole interactions. nih.gov In the case of the methyl (3,5-dichlorophenyl)carbamate moiety, the key interacting elements are:
The Carbamate Group (-O-CO-NH-) : The N-H proton acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These sites are crucial for forming specific hydrogen bonding patterns with analytes that possess corresponding functional groups.
The 3,5-dichlorophenyl Ring : The electron-withdrawing chlorine atoms modify the electron density of the phenyl ring, enhancing its ability to participate in π-π stacking interactions with the aromatic rings of analytes. The chlorine atoms and the phenyl ring also contribute to hydrophobic interactions. nih.gov
Molecular docking simulations on similar phenylcarbamate-based CSPs have been used to visualize the binding conformations of different enantiomers. nih.gov These studies often reveal that one enantiomer can form a more stable, lower-energy complex with the chiral selector through a multi-point interaction model, while the other enantiomer experiences steric repulsion or less favorable interactions, leading to its faster elution in chromatographic separations.
Molecular Dynamics (MD) Simulations of Compound-Selector Interactions
Molecular Dynamics (MD) simulations offer a dynamic view of the interactions between a chiral selector and an analyte, providing insights that complement static docking models. nih.gov MD simulations can model the flexibility of both the selector and the analyte, as well as the influence of the solvent, to more accurately represent the conditions in a chromatographic environment. nih.gov
For systems involving cellulose tris(3,5-dichlorophenylcarbamate), MD simulations can elucidate the stability of the analyte-selector complex over time. nih.gov These simulations track the trajectories of atoms and molecules, allowing for the calculation of binding free energies and the identification of the most persistent and influential intermolecular interactions. Studies on related amylose-based CSPs have successfully used MD to predict elution orders by analyzing the energetic differences between the diastereomeric complexes formed with each enantiomer. nih.gov The key interactions governing the separation, such as hydrogen bonds, can be quantified and their dynamics observed throughout the simulation. nih.gov
The insights from MD simulations are crucial for understanding how the structural arrangement of the this compound groups along the cellulose backbone creates chiral grooves or cavities and how these structures adapt to bind specific enantiomers.
Electrostatic Potential (V) Analysis for Binding Site Interactions
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. nih.gov The MEP map highlights regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). nih.gov
For this compound, an MEP analysis would reveal:
Negative Potential : Concentrated around the carbonyl oxygen and the chlorine atoms due to their high electronegativity. These regions are likely to act as hydrogen bond acceptors or engage in electrostatic interactions with positive centers on an analyte. nih.gov
Positive Potential : Located on the amide proton (N-H), making it a primary site for hydrogen bond donation. nih.gov
By understanding the electrostatic landscape of the carbamate, researchers can predict the primary interaction sites for binding. In the context of a CSP, the arrangement of these positive and negative potential regions within the chiral groove is fundamental to its enantioselectivity. The complementary electrostatic matching between the selector and one enantiomer over the other is a key driver of chiral recognition. nih.gov
In Silico Prediction of Molecular Properties and Interactions
A wide range of molecular properties for this compound can be predicted using in silico methods, providing valuable data without the need for experimental synthesis and measurement. nih.gov These computational tools use the molecular structure to estimate physicochemical properties, pharmacokinetic parameters (in a drug discovery context), and toxicological profiles.
For this compound, predicted properties include parameters that influence its behavior in chromatographic systems and its potential biological interactions.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C8H7Cl2NO2 | Defines the elemental composition and molecular weight. |
| Molecular Weight | 220.05 g/mol | Basic physical property of the molecule. |
| XlogP | 3.2 | A measure of lipophilicity, indicating its preference for non-polar environments. uni.lu |
| Hydrogen Bond Donors | 1 | The N-H group, capable of donating a hydrogen bond. |
| Hydrogen Bond Acceptors | 2 | The C=O oxygen and potentially the ether oxygen, capable of accepting hydrogen bonds. |
| Monoisotopic Mass | 218.98538 Da | The exact mass used in mass spectrometry. uni.lu |
| Predicted CCS ([M+H]+) | 140.4 Ų | The predicted collision cross-section for the protonated molecule, relevant in ion mobility spectrometry. uni.lu |
These in silico predictions are instrumental in the early stages of designing new materials or screening compounds for specific applications, such as developing new CSPs with tailored selectivities. nih.gov
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. researchgate.net These calculations provide detailed information about molecular orbitals, bond energies, and electronic properties, which are fundamental to understanding a molecule's reactivity and spectroscopic characteristics.
For this compound, DFT calculations can determine:
HOMO-LUMO Energy Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A larger energy gap generally implies greater molecular stability and lower chemical reactivity. nih.gov
Orbital Distribution : DFT can map the spatial distribution of the HOMO and LUMO. For this compound, the HOMO would likely be localized on the electron-rich dichlorophenyl ring, while the LUMO might be centered around the carbamate group. This information helps predict how the molecule will participate in electronic interactions, such as π-π stacking.
Partial Atomic Charges : These calculations can provide a more detailed and quantitative picture of the charge distribution than MEP analysis alone, helping to refine models of electrostatic interactions.
Vibrational Frequencies : Calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra to aid in structural characterization.
These quantum mechanical insights are vital for a fundamental understanding of the intermolecular forces that govern the compound's behavior, particularly the subtle electronic effects that underpin chiral recognition. researchgate.net
Future Research Directions and Unexplored Avenues for Methyl 3,5 Dichlorophenyl Carbamate
Development of Novel Functionalized Derivatives for Specific Applications
The core structure of Methyl (3,5-dichlorophenyl)carbamate serves as a versatile scaffold for creating novel functionalized derivatives with highly specific applications, particularly in the field of analytical chemistry and materials science. Research has demonstrated that derivatizing this compound, especially by incorporating it into larger molecular frameworks, can lead to materials with exceptional properties.
A significant area of development is the synthesis of polysaccharide-based derivatives for chiral separations. For instance, new cellulose (B213188) phenylcarbamate derivatives have been synthesized where the 3,5-dichlorophenyl group is strategically placed at the 6-position of the glucose unit, while other phenyl groups (unsubstituted, 4-methylphenyl, or 4-chlorophenyl) are at the 2- and 3-positions. researchgate.net These modifications directly influence the chiral recognition capabilities of the resulting materials when used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). researchgate.net
Another innovative approach involves covalently bonding 3,5-dichlorophenylcarbamated cellulose to a silica (B1680970) gel support. nih.gov This has been achieved through a "thiol-ene" addition reaction, a method that offers mild reaction conditions, helping to preserve the crucial stereostructure of the cellulose backbone. nih.gov This process results in a durable stationary phase with a high binding amount of the chiral ligand, leading to excellent performance in enantioseparation. nih.gov The resulting derivatives have shown high resolution and selectivity for various chiral fungicides under reversed-phase HPLC conditions. nih.gov
Further research has focused on immobilizing cellulose tris(3,5-dichlorophenylcarbamate) onto silica gel to create novel CSPs. researchgate.netnih.govnih.gov These immobilized phases exhibit broad solvent compatibility, allowing them to be used with eluents like chloroform (B151607) and tetrahydrofuran, which are unsuitable for traditional coated-type CSPs. nih.gov This expanded solvent choice often leads to improved chiral recognition for a wide range of racemic compounds. nih.gov Amylose-based derivatives, such as amylose (B160209) tris(3,5-dichlorophenyl carbamate), have also been developed and utilized as CSPs, demonstrating high resolution for separating enantiomers of drugs like eluxadoline (B110093). nih.gov
The primary applications for these novel derivatives are summarized below:
| Derivative Type | Synthetic Approach | Key Feature | Specific Application |
| Regioselectively substituted cellulose carbamates | Synthesis of [6-(3,5-dichlorophenyl)-2,3-bisphenyl/4-methylphenyl/4-chlorophenyl)] carbamates and coating on silica gel. researchgate.net | Tunable chiral recognition based on substituents at the 2-, 3-, and 6-positions. researchgate.net | Chiral stationary phase for HPLC. researchgate.net |
| Covalently bonded cellulose carbamate (B1207046) | "Thiol-ene" addition reaction to bond 3,5-dichlorophenylcarbamated cellulose to 3-mercaptopropyl silica gel. nih.gov | Strong solvent resistance and high ligand binding. nih.gov | Enantioseparation of chiral fungicides by LC-MS/MS. nih.gov |
| Immobilized cellulose tris(3,5-dichlorophenylcarbamate) | Immobilization onto silica gel via intermolecular polycondensation of triethoxysilyl groups. nih.gov | High chiral recognition and compatibility with a wide range of solvents. nih.govnih.gov | Chiral stationary phase for HPLC with enhanced separation capabilities. nih.govnih.gov |
| Immobilized amylose tris(3,5-dichlorophenyl carbamate) | Use of amylose backbone instead of cellulose. nih.gov | Better resolution with polar organic solvents compared to some other CSPs. nih.gov | Stability-indicating HPLC method for determining enantiomeric purity of drugs. nih.gov |
These developments highlight a clear research trajectory: the functionalization of this compound into polysaccharide-based polymers is a highly fruitful avenue for creating advanced materials for challenging chemical separations.
Advanced Spectroscopic Characterization to Elucidate Complex Interactions
To fully unlock the potential of this compound derivatives, particularly in applications like chiral recognition, a deep understanding of their structure and intermolecular interactions is essential. Advanced spectroscopic techniques are pivotal in providing this insight.
Researchers consistently use a combination of spectroscopic methods to characterize newly synthesized derivatives. The structures of novel 3,5-dichlorophenylcarbamated cellulose ligands and their corresponding stationary phases have been confirmed using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis. nih.gov Specifically, 1H NMR and IR spectroscopy have been employed to verify the structures of regioselectively synthesized cellulose phenylcarbamate derivatives. researchgate.net The use of FTIR and solid-state 13C NMR has also been reported for characterizing cellulose derivatives. researchgate.net
NMR spectroscopy, in particular, is a powerful tool for probing the subtle interactions that govern chiral recognition. Studies on related chiral selectors have demonstrated that NMR can be used to confirm the formation of 1:1 complexes between a soluble analogue of the chiral stationary phase and the enantiomers being separated. nih.gov Such analyses can reveal crucial information about the conformation of the selector in its free and bound states and identify significant intermolecular Nuclear Overhauser Effects (NOEs) that exist in the more stable diastereomeric complex. nih.gov For instance, the analysis of 1H-NMR spectra of cellulose tris(3,5-dimethylphenylcarbamate), a related compound, has been used to investigate the structure based on the chemical shifts of the NH protons of the carbamate residues. mdpi.com
The helical structure of polysaccharide derivatives like cellulose tris(3,5-dichlorophenylcarbamate) creates a complex steric environment that is fundamental to its chiral recognition ability. phenomenex.com Spectroscopic data helps to confirm that this higher-order structure is maintained during synthesis and immobilization. nih.gov The interactions responsible for enantiomeric separation, including hydrogen bonding, dipole-dipole, and π-π interactions, can be inferred from detailed spectroscopic analysis. phenomenex.com
Future research will likely involve more sophisticated, multi-dimensional NMR techniques and other spectroscopic methods, such as circular dichroism (CD), to dynamically probe the interactions between these chiral selectors and analytes in real-time.
Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding
Combining experimental data with computational modeling provides a synergistic approach to unraveling the complex mechanisms underlying the applications of this compound derivatives. This is especially true for understanding the precise nature of chiral recognition on polysaccharide-based CSPs.
Computational studies have been successfully used to investigate the chiral discrimination mechanism of phenylcarbamate derivatives of cellulose. mdpi.com These theoretical approaches can complement experimental findings from HPLC and NMR. For example, stochastic molecular dynamics simulations can be performed to model the interactions between the chiral stationary phase and the individual enantiomers. nih.gov Such simulations can accurately reproduce chromatographic retention orders and the free energy differences of analyte binding, as well as corroborate intra- and intermolecular NOEs observed in NMR experiments. nih.gov
Through these integrated approaches, researchers can:
Evaluate Intermolecular Forces: Computational models can dissect the various forces contributing to the stability of the diastereomeric complexes, such as ion-pairing, hydrogen bonding, and π-stacking interactions. nih.gov
Identify Key Structural Fragments: Simulations can pinpoint the specific parts of the chiral selector that are most responsible for enantiomeric discrimination. nih.gov
Assess Conformational Rigidity: By analyzing distributions of key dihedral angles and distances between molecular centroids, the relative rigidity of the competing diastereomeric complexes can be assessed, providing insight into the entropic factors of binding. nih.gov
For derivatives of this compound, future research will benefit immensely from this dual computational-experimental strategy. It will enable a rational, mechanism-driven design of new functionalized derivatives with enhanced selectivity and efficiency for specific target molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Methyl (3,5-dichlorophenyl)carbamate?
- Methodological Answer : The compound can be synthesized via carbamate formation using 3,5-dichloroaniline and methyl chloroformate under basic conditions. Alternative routes involve phosgenation of 3,5-dichloroaniline followed by reaction with methanol. For analogs, reactions with 3,5-dichlorophenyl isocyanate and hydroxy esters have been documented in fungicide synthesis (e.g., Vinclozolin) . Cellulose carbamate derivatives with 3,5-dichlorophenyl groups are synthesized by reacting cellulose with phenyl isocyanate derivatives in anhydrous solvents .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases, such as cellulose tris(3,5-dichlorophenyl carbamate)-bonded columns, provides high resolution for enantiomeric separation. Mobile phases like hexane/isopropanol (90:10 v/v) are recommended. Confirmatory analysis can use LC-MS with electrospray ionization (ESI) in positive ion mode, monitoring for [M+H]+ ions at m/z 249.9 (Cl isotope pattern) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use particulate-filter respirators (EN 143 standard) and nitrile gloves to avoid inhalation or dermal exposure. Environmental contamination risks necessitate sealed containers and waste neutralization (e.g., alkaline hydrolysis). Barrier creams and post-handling decontamination protocols are advised .
Advanced Research Questions
Q. How does this compound overcome benzimidazole resistance in Botrytis cinerea?
- Methodological Answer : The compound disrupts microtubule assembly via binding to β-tubulin at sites distinct from benzimidazoles, bypassing common resistance mutations (e.g., E198A in β-tubulin). Comparative studies using radiolabeled carbamates and tubulin polymerization assays are recommended to validate target specificity .
Q. What experimental approaches resolve contradictions in fungicidal efficacy across fungal species?
- Methodological Answer : Species-specific differences in membrane permeability or metabolic degradation can be assessed using in vitro bioassays with cytochrome P450 inhibitors (e.g., piperonyl butoxide) to block detoxification pathways. Cross-resistance studies with structural analogs (e.g., Vinclozolin) clarify mechanism overlap .
Q. How can chiral chromatography improve studies on stereochemical impacts of this compound?
- Methodological Answer : Cellulose tris(3,5-dichlorophenyl carbamate) columns (e.g., Chiral C) enable enantiomer resolution. Optimize parameters: column temperature (25–40°C), flow rate (1.0 mL/min), and mobile phase polarity (hexane/ethanol gradients). Circular dichroism (CD) detectors validate enantiomeric excess .
Q. What methodologies assess environmental persistence and degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
